![molecular formula C23H19NO5 B14383194 2-(Acetyloxy)-5-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid CAS No. 89668-33-7](/img/structure/B14383194.png)
2-(Acetyloxy)-5-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetyloxy)-5-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-5-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate benzoic acid derivative and introduce the acetyloxy group through esterification. The phenyl and pyridinyl groups can be introduced via cross-coupling reactions, such as Suzuki or Heck reactions, under palladium catalysis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)-5-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert double bonds to single bonds or to reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
2-(Acetyloxy)-5-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(Acetyloxy)-5-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. Pathways involved could include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetyloxy)-5-{[3-phenyl-3-(pyridin-2-yl)prop-2-en-1-yl]oxy}benzoic acid
- 2-(Acetyloxy)-5-{[3-phenyl-3-(pyridin-4-yl)prop-2-en-1-yl]oxy}benzoic acid
- 2-(Acetyloxy)-5-{[3-phenyl-3-(quinolin-3-yl)prop-2-en-1-yl]oxy}benzoic acid
Uniqueness
The uniqueness of 2-(Acetyloxy)-5-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
89668-33-7 |
|---|---|
Molecular Formula |
C23H19NO5 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-acetyloxy-5-(3-phenyl-3-pyridin-3-ylprop-2-enoxy)benzoic acid |
InChI |
InChI=1S/C23H19NO5/c1-16(25)29-22-10-9-19(14-21(22)23(26)27)28-13-11-20(17-6-3-2-4-7-17)18-8-5-12-24-15-18/h2-12,14-15H,13H2,1H3,(H,26,27) |
InChI Key |
XQTYINFPFJOXCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)OCC=C(C2=CC=CC=C2)C3=CN=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



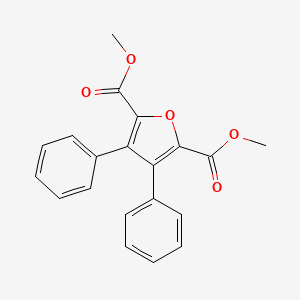
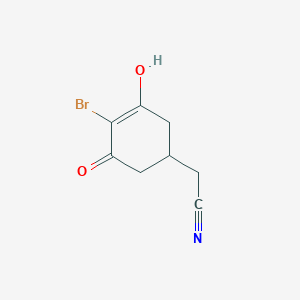

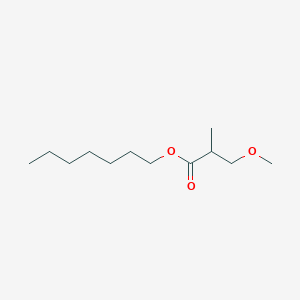
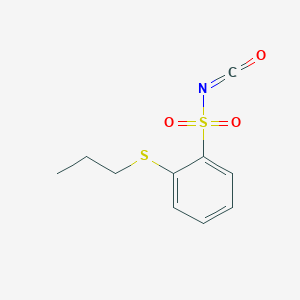
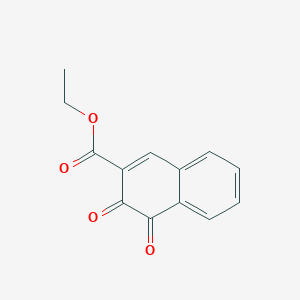
![5-[(Dimethylamino)methylidene]nonane-4,6-dione](/img/structure/B14383158.png)

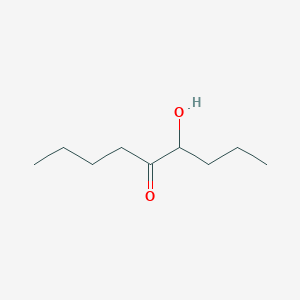
![9-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14383167.png)
![(8S,9S,13S,14S)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14383171.png)
![1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383174.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B14383175.png)
